N-Boc-N-methyl-D-Valinol
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Overview
Description
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylcarbamate moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of ®-1-hydroxy-3-methylbutan-2-ylamine with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound with the desired purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group will regenerate the hydroxy group.
Scientific Research Applications
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate: Lacks the methyl group present in the original compound.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(ethyl)carbamate: Contains an ethyl group instead of a methyl group.
®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(propyl)carbamate: Contains a propyl group instead of a methyl group.
Uniqueness
The uniqueness of ®-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the hydroxy and methylcarbamate groups offer sites for further chemical modification.
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1 |
InChI Key |
CMQXNCQNVUMSNJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CO)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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